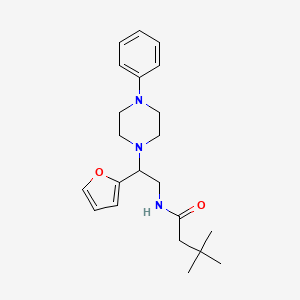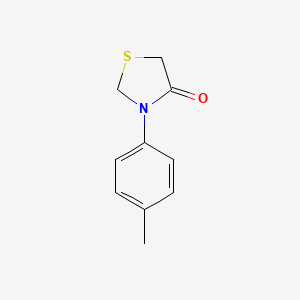
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a highly selective and potent inhibitor of a particular enzyme called phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the body.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Research has demonstrated the synthesis of novel piperazine derivatives, including structures related to "1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine", showing potential antibacterial properties. For instance, Wu Qi (2014) synthesized piperazine derivatives and evaluated their antibacterial activities against various pathogens, indicating some compounds exhibited better antibacterial activities at specific concentrations (Wu Qi, 2014).
Antitumor Activity
Compounds structurally similar to "this compound" have been evaluated for their antitumor activities. H. Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and demonstrated their cytotoxic activity against several tumor cell lines, showing significant potency without causing undesirable effects in mice (H. Naito et al., 2005).
Anticancer Evaluation
Kostyantyn Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with piperazine substituents at C2 of the 1,3-thiazole cycle for their effectiveness against various cancer cell lines (Kostyantyn Turov, 2020).
Antimicrobial and Antiviral Activities
R. C. Krishna Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some compounds exhibited promising antiviral and antimicrobial activities (R. C. Krishna Reddy et al., 2013).
Propiedades
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O2S/c1-2-10-25(23,24)21-8-6-20(7-9-21)12-15-17-18-19-22(15)14-5-3-4-13(16)11-14/h3-5,11H,2,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOHMZYEEHCZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B2583791.png)
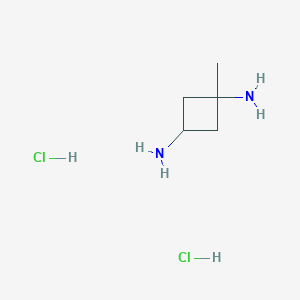
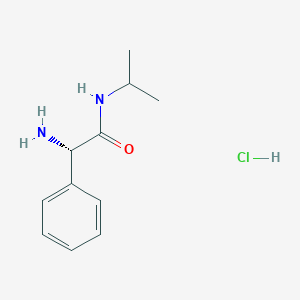
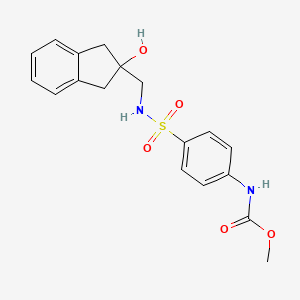
![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)
![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2583799.png)
![Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2583802.png)
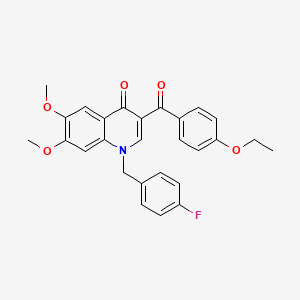
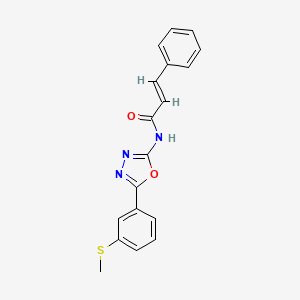
![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)
![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)
